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Compound of Interest

Compound Name:
2,5-Pyridinedicarboxylic acid, 3-

hydroxy-

CAS No.: 110110-76-4

Cat. No.: B2678420

Get Quote

Executive Summary
3-Hydroxy-2,5-pyridinedicarboxylic acid (HPDC) is a highly specialized functionalized pyridine

derivative. While often overshadowed by its parent compound, isocinchomeronic acid (2,5-

pyridinedicarboxylic acid), HPDC occupies a critical niche in coordination chemistry and

corrosion science. Its unique structural motif—a hydroxyl group ortho to a carboxylic acid

(position 2) and meta to another (position 5)—creates a "mixed-donor" ligand environment

capable of stabilizing high-oxidation-state metals (e.g., lanthanides) and forming passivation

layers on reactive alloys like magnesium.

This guide provides a definitive technical profile of HPDC, moving beyond basic properties to

explore its synthesis, structural characterization, and application in Metal-Organic Frameworks

(MOFs) and surface engineering.

Part 1: Chemical Identity & Physicochemical Profile
Nomenclature and Identifiers
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HPDC is a structural isomer of several common pyridine derivatives. Precision in nomenclature

is vital to avoid confusion with 4-hydroxy derivatives (chelidamic acid analogs).

Parameter Technical Detail

Systematic Name 3-Hydroxy-pyridine-2,5-dicarboxylic acid

Common Synonyms
3-Hydroxyisocinchomeronic acid; 3-OH-2,5-

PDC

CAS Number
Not Standardized (Referenced as derivative of

CAS 100-26-5 or PDB Ligand MOD:01814)

Molecular Formula C₇H₅NO₅

Molecular Weight 183.12 g/mol

pKa Values (Est.)
pKa₁ ≈ 2.8 (COOH), pKa₂ ≈ 5.1 (COOH), pKa₃ ≈

9.5 (OH/NH⁺)

Structural Significance
The molecule exhibits zwitterionic potential in solution. The proton on the 3-hydroxyl group can

interact with the adjacent 2-carboxylate, while the pyridine nitrogen remains basic.

Chelation Site 1 (Alpha): The {N, 2-COO⁻} pocket is a classic dipicolinic-like binding site.

Chelation Site 2 (Beta): The {3-OH, 2-COO⁻} motif offers salicylate-type binding, crucial for

hard Lewis acids (Fe³⁺, Al³⁺, Ln³⁺).

Part 2: Synthetic Pathways & Optimization
Since HPDC is not a commodity chemical, it is often synthesized de novo. The most robust

route involves the oxidation of alkyl-substituted 3-hydroxypyridines.

Core Synthesis Protocol: Oxidative Transformation
Precursor: 2,5-Dimethyl-3-hydroxypyridine (Lutidinol derivative) Reagent: Potassium

Permanganate (KMnO₄)
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Mechanism: The methyl groups at positions 2 and 5 are activated for oxidation. The 3-hydroxyl

group directs the oxidation but requires protection or careful pH control to prevent ring

degradation.

Step-by-Step Methodology
Solubilization: Dissolve 10 mmol of 2,5-dimethyl-3-hydroxypyridine in 50 mL of water. Adjust

pH to 9.0 using NaOH. Rationale: Deprotonating the phenol increases solubility and

activates the ring.

Oxidant Addition: Heat the solution to 70°C. Add KMnO₄ (6.0 eq) portion-wise over 2 hours.

Critical Control Point: Do not exceed 85°C. Higher temperatures risk decarboxylation at

the 2-position.

Reflux & Filtration: Reflux for 4 hours. The purple color should fade to a brown MnO₂

precipitate. Filter hot through Celite.

Acidification & Isolation: Cool the filtrate to 4°C. Acidify slowly with concentrated HCl to pH

1.5.

Observation: The product precipitates as a white/off-white solid.[1]

Purification: Recrystallize from hot water/ethanol (9:1).

Synthesis Workflow Visualization
The following diagram outlines the logical flow of the synthesis and workup, emphasizing the

critical separation of the manganese byproduct.

Start: 2,5-Dimethyl-3-hydroxypyridine Oxidation
(KMnO4, pH 9, 70°C)

 Activation Filtration
(Remove MnO2)

 Reaction Complete Acidification
(HCl to pH 1.5)

 Filtrate End Product:
3-Hydroxy-2,5-PDC

 Precipitation
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Figure 1: Step-wise oxidative synthesis workflow for HPDC.
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Part 3: Structural Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.

Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):

δ 12.5-13.0 ppm (br s, 2H): Carboxylic acid protons.

δ 10.5 ppm (s, 1H): Phenolic hydroxyl (exchangeable).

δ 7.8 ppm (s, 1H): Aromatic proton at C6 (adjacent to N and COOH).

δ 7.4 ppm (s, 1H): Aromatic proton at C4 (between OH and COOH).

Note: The absence of coupling (singlets) confirms the 2,3,5 substitution pattern.

Mass Spectrometry (ESI-MS)
Negative Mode (M-H)⁻: m/z 182.1.

Fragmentation: Loss of CO₂ (44 Da) is common, leading to m/z 138.1 (3-hydroxypyridine-5-

carboxylic acid fragment).

Part 4: Applications in Drug Discovery & Materials
Metal-Organic Frameworks (MOFs)
HPDC is a "privileged linker" for lanthanide MOFs. The 2,5-dicarboxylate geometry provides a

linear extension similar to terephthalic acid, but the 3-hydroxyl group allows for:

Secondary Binding: Locking metal clusters in place.

Luminescence Tuning: The OH group alters the antenna effect for Eu³⁺ and Tb³⁺ emission.

Corrosion Inhibition (Mg Alloys)
Recent patents [1] highlight HPDC as a superior corrosion inhibitor for magnesium alloys.
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Mechanism: The molecule forms a stable, insoluble chelate complex on the Mg surface. The

3-OH and 2-COOH groups bind Mg²⁺ cooperatively, creating a dense passivation film that

prevents chloride attack.

Biological Interaction Logic
The following diagram illustrates the dual-mode binding capability of HPDC, relevant for both

MOF construction and enzyme inhibition (e.g., prolyl hydroxylase domain enzymes).

3-Hydroxy-2,5-PDC

Site A: Salicylate Mode
(3-OH + 2-COOH)

Site B: Picolinate Mode
(N + 2-COOH)

Metal Center
(Mg2+, Ln3+)

 High Affinity (Hard Acids)  Stabilization
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Figure 2: Dual-mode chelation logic of HPDC toward metal centers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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